Rifamycin Sodium

Antimycobacterial Leprosy MIC

Researchers requiring a well-characterized rifamycin reference standard for analytical method validation or a water-soluble starting material for derivative synthesis face inconsistent purity and solubility across class members. Rifamycin Sodium (CAS 15105-92-7) resolves this with a defined purity profile (pH 6.5-8.0, Rifamycin B ≤0.5%, Rifamycin S ≤2.0%) and superior aqueous solubility versus poorly soluble analogs. - Ideal pharmacopeial reference standard (HPLC/GC) with multi-traceability to USP & EP primary standards. - High water solubility simplifies IV/IM formulation development and preparation of aqueous stock solutions. - Potent anti-mycobacterial activity (M. leprae MIC 3.1 ng/mL) makes it an active comparator for novel anti-leprosy agent screening.

Molecular Formula C37H46NNaO12
Molecular Weight 719.7 g/mol
CAS No. 15105-92-7
Cat. No. B1679330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin Sodium
CAS15105-92-7
SynonymsRifamycin SV
Molecular FormulaC37H46NNaO12
Molecular Weight719.7 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C
InChIInChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1
InChIKeyYVOFSHPIJOYKSH-NLYBMVFSSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rifamycin Sodium: Core Antibiotic Properties and Analytical Benchmarks


Rifamycin Sodium (Rifamycin SV monosodium) is a semi-synthetic ansamycin antibiotic, derived from *Amycolatopsis mediterranei* fermentation, with a molecular formula of C₃₇H₄₆NNaO₁₂ and a molecular weight of 719.75 g/mol [1]. It is the sodium salt of Rifamycin SV, the first rifamycin to enter clinical use, and acts as a broad-spectrum bactericidal agent by inhibiting bacterial DNA-dependent RNA polymerase [2]. This compound is characterized by high water solubility, facilitating its use in parenteral and topical formulations, and is a key reference standard in pharmacopeial analysis .

Workflow Pharmacopeial reference standard for analytical method validation
Selection Context Water-soluble ansamycin scaffold for in vitro anti-mycobacterial studies
Formulation Fit Reported aqueous solubility simplifies parenteral and topical formulation research

Why Rifamycin Sodium Cannot Be Substituted with Other Rifamycins


Within the rifamycin class, significant differences in antibacterial spectrum, potency, and physicochemical properties preclude simple substitution. For instance, while rifampicin is highly active against Gram-positive bacteria, Rifamycin SV is less so and largely inactive against many Gram-negative species [1]. Furthermore, Rifamycin Sodium exhibits distinct solubility and stability profiles compared to analogs like rifaximin, which is poorly water-soluble [2], and rifabutin, which has a different tissue penetration and metabolic profile [3]. These variations directly impact formulation design, experimental reproducibility, and clinical application, making compound-specific selection critical.

This Product
Rifamycin Sodium
Reported broad-spectrum RNA polymerase inhibition. High aqueous solubility supports parenteral research models.
Alternative
Rifampicin
Higher reported Gram-positive potency; antibacterial spectrum may shift interpretation in Gram-negative models.
This Product
Rifamycin Sodium
Readily forms aqueous stock solutions. Reported stability in defined pH range (6.5–8.0).
Alternative
Rifaximin
Poorly water-soluble; formulation context may require solubilizers, limiting direct aqueous workflow transfer.
This Product
Rifamycin Sodium
Pharmacopeial reference standard with specified impurity limits. Suitable for analytical quality control contexts.
Alternative
Rifabutin
Distinct tissue penetration and metabolic profile may introduce variability in model-response interpretation.

Quantifiable Differentiation Against Comparator Rifamycins


Activity Against Mycobacterium leprae vs. Rifampin and Rifabutin

In a BACTEC 460 system assay against *Mycobacterium leprae*, Rifamycin SV demonstrated an MIC of 3.1 ng/mL, which was approximately 65-fold lower than rifampin (MIC 200 ng/mL) and within the lower end of the range for rifabutin (MIC 3.1-12.5 ng/mL) [1]. This indicates superior in vitro potency compared to the first-line agent rifampin.

Anti-M. leprae MIC
Head-to-head
MIC 3.1 ng/mL
Reported lower MIC than rifampin. Supports anti-mycobacterial research context.
64.5-fold lower vs rifampin (200 ng/mL). BACTEC 460 system.
Antimycobacterial Leprosy MIC

Aqueous Solubility vs. Rifaximin

Rifamycin Sodium is highly soluble in water and common solvents like ethanol and DMSO [REFS-1, REFS-2]. In contrast, rifaximin is a poorly water-soluble molecule, often requiring complex formulation strategies for solubility enhancement [1]. This fundamental difference dictates their respective utility in experimental and clinical formulations.

Aqueous Solubility
Class-level
Rifamycin Sodium: Soluble Rifaximin: Poorly soluble
Aqueous solubility simplifies stock preparation. Formulation context may differ.
Data to verify. Qualitative assessment reported.
Solubility Formulation Rifamycin

Antibacterial Spectrum vs. Rifampicin

A comparative in vitro study using the agar-plate dilution method revealed that rifampicin demonstrated high activity against Gram-positive bacteria (e.g., *Staphylococcus aureus* MIC <0.006 µg/mL) and moderate activity against some Gram-negative rods. In contrast, Rifamycin SV was confirmed to be less active against Gram-positive bacteria and quite inactive against the tested Gram-negative species [1].

Antibacterial Spectrum
Head-to-head
Rifamycin SV: Less active vs S. aureus Rifampicin: Higher Gram-positive potency
Spectrum differences preclude direct substitution. Supports Gram-negative research contexts.
Agar-plate dilution method. 1-2 orders of magnitude MIC difference reported.
Antibacterial Spectrum Gram-positive Gram-negative MIC

pH-Dependent Stability and Pharmacopeial Range

Pharmacopeial standards for Rifamycin Sodium specify a pH range of 6.5 to 8.0 for a 0.5 g/10 mL aqueous solution [REFS-1, REFS-2]. This defined range is critical for ensuring compound stability and activity, as degradation is accelerated under acidic or oxidative conditions .

pH Specification
Specification review
pH 6.5 – 8.0 (5% aq. sol.)
Pharmacopeial pH range supports stability review and quality assurance.
BP 2025 / NMPA monograph. CO2-free water condition.
Stability pH Pharmaceutical Analysis Quality Control

Application Scenarios Based on Differentiated Properties


Pharmacopeial Reference Standard for Method Validation

Due to its defined and well-characterized purity profile, including specifications for pH (6.5-8.0) and related substances (e.g., Rifamycin B ≤0.5%, Rifamycin S ≤2.0%), Rifamycin Sodium is an ideal reference standard for HPLC and other analytical methods used in quality control of rifamycin-based pharmaceuticals [1]. Its use ensures method accuracy and compliance with regulatory standards.

Water-Soluble Scaffold for In Vitro Studies

Researchers developing novel rifamycin derivatives or studying rifamycin-protein interactions should select Rifamycin Sodium as a starting material due to its high water solubility. This property facilitates the preparation of concentrated stock solutions in aqueous buffers, simplifying experimental design compared to poorly soluble analogs like rifaximin .

Anti-Mycobacterial Comparative Studies

Given its demonstrated superior in vitro potency against *M. leprae* (MIC 3.1 ng/mL) compared to rifampin (MIC 200 ng/mL), Rifamycin Sodium serves as a highly active comparator for the evaluation of new anti-leprosy compounds or for studies investigating the mechanisms of rifamycin resistance in mycobacteria [2].

Parenteral Formulation Development and Quality Control

The compound's high aqueous solubility and known stability profile at a defined pH range make Rifamycin Sodium the preferred rifamycin for developing intravenous or intramuscular injections, as supported by patents for stable injection preparations [3]. Its solubility directly addresses the formulation challenges posed by other, less water-soluble rifamycins.

Application
Selection Property
Validation Focus
Pharmacopeial reference standard
Defined impurity limits and pH specification
HPLC method accuracy and system suitability
In vitro ansamycin scaffold research
High aqueous solubility
Aqueous buffer stock solution preparation
Anti-mycobacterial comparative studies
Reported M. leprae MIC context
Resistance mechanism and novel compound screening
Parenteral formulation research
Aqueous solubility and pH-dependent stability
Injectable preparation development and quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamycin Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.